C.I. Direct Violet 66, also known as C.I. 29120, is a synthetic dye belonging to the azo dye class. It is characterized by its vibrant purple color and is widely used in various applications, particularly in the textile industry. The dye's molecular formula is , with a molecular weight of 903.81 g/mol and a CAS Registry Number of 6798-03-4. This compound is notable for its excellent solubility in water and its ability to produce different shades depending on the pH of the solution .
C.I. Direct Violet 66 is synthesized through chemical processes involving the diazotization of specific aromatic compounds followed by coupling reactions. The primary raw materials include 3-amino-4-hydroxybenzenesulfonamide and bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine, which are combined to produce the final dye product .
The synthesis of C.I. Direct Violet 66 involves several key steps:
The synthesis requires careful control of temperature and pH during the diazotization and coupling stages to ensure high yields and desired color properties.
C.I. Direct Violet 66 has a complex molecular structure featuring multiple aromatic rings linked by azo groups. This structure contributes to its color properties and solubility characteristics.
C.I. Direct Violet 66 undergoes various chemical reactions that influence its application and stability:
The stability of C.I. Direct Violet 66 can be affected by environmental factors such as temperature, pH, and light exposure, which are critical considerations for its application in textiles.
The mechanism by which C.I. Direct Violet 66 interacts with cellulose fibers involves ionic bonding and van der Waals forces:
Research indicates that factors such as electrolyte concentration and temperature significantly affect the rate of dye uptake by fibers .
Relevant data indicates that C.I. Direct Violet 66 has varying resistance levels against fading and staining depending on environmental conditions .
C.I. Direct Violet 66 finds extensive use in various scientific and industrial applications:
The synthesis initiates with sequential diazotization and coupling reactions to construct the double azo backbone. The primary intermediate, 3-amino-4-hydroxybenzenesulfonamide, undergoes diazotization in acidic medium (0–5°C) to form a stable diazonium ion. This electrophile couples with bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine under alkaline conditions (pH 8–9), generating the bis-azo precursor [2] [7]. The reaction mechanism proceeds through electrophilic aromatic substitution, where electron-rich naphthalenic C-atoms (ortho to hydroxyl groups) facilitate bond formation. Key process parameters include:
Table 1: Key Reaction Parameters for Azo Bond Formation
| Stage | Reagent | Temperature | pH | Critical Control Points |
|---|---|---|---|---|
| Diazotization | NaNO₂/HCl | 0–5°C | <1.5 | Complete NaNO₂ dissolution |
| Primary Coupling | Bis-naphthylamine | 8–10°C | 8.0–8.5 | Residual amine monitoring |
| Secondary Coupling | Additional diazonium | 10–15°C | 8.5–9.0 | Azo bond spectroscopy (λ=520nm) |
Chromophore formation is evidenced by a bathochromic shift from yellow (λ~420nm) to violet (λmax=550–570nm) in UV-Vis spectra. The unsymmetrical disazo structure enables chelation sites essential for subsequent metallization [2] [4].
Post-coupling, the bis-azo compound undergoes copper(II) complexation to enhance lightfastness and chemical stability. The reaction employs CuSO₄ (1.05–1.10 molar equivalents) at 80–85°C for 4–6 hours in aqueous medium (pH 5.5–6.0 maintained by NaOAc buffer) [1] [6]. The copper atom coordinates with azo nitrogens and ortho-hydroxyl groups, forming planar square-complexes that stabilize the chromophore through:
Table 2: Copper Complexation Impact on Dye Properties
| Property | Pre-Complexation | Post-Complexation | Improvement Factor |
|---|---|---|---|
| Light Fastness (ISO) | 1–2 | 6–7 | >300% |
| Washing Resistance | Grade 2 | Grade 4–5 | 150–200% |
| λmax (nm) | 540±5 | 565±3 | Bathochromic shift 25nm |
| Molar Extinction | 28,000 L/mol·cm | 42,000 L/mol·cm | +50% intensity |
Modern facilities utilize continuous complexation reactors with real-time UV monitoring (565nm) to achieve >98% metallization yield. Excess copper is removed via ion-exchange resins to meet environmental standards [6] [8].
The critical intermediate 3-amino-4-hydroxybenzenesulfonamide is synthesized via a three-stage optimized pathway:
Step 1: Sulfonation of m-PhenylenediamineConcentrated H₂SO₄ (98%) at 130°C yields 2,4-diaminobenzenesulfonic acid with 92% conversion efficiency. Modern plants employ falling-film reactors to minimize sulfonation byproducts [5].
Step 2: Selective HydroxylationDiazotization followed by hydrolysis (Cu₂O catalyst, 70°C) produces 3-amino-4-hydroxybenzenesulfonic acid. Process innovations include:
Step 3: SulfonamidationReaction with SO₂Cl₂ (1.05 eq) forms sulfonyl chloride, followed by ammonolysis (28% NH₃(aq)) to sulfonamide. Key optimizations:
These improvements reduced intermediate production costs by 35% while increasing purity to 99.2% (HPLC), eliminating recrystallization steps [2] [5].
Coupling components have evolved significantly since the dye's commercialization (CAS: 6798-03-4):
Table 3: Evolution of Coupling Agent Synthesis
| Era | Primary Coupling Agent | Synthesis Route | Yield | Purity Issues |
|---|---|---|---|---|
| 1950s–1970s | Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine | H-acid + 2-naphthol (acidic) | 65–70% | Positional isomers (15–20%) |
| 1980s–2000s | Purified bis-naphthylamine | Solvent crystallization (MeOH/H₂O) | 78% | Residual solvents (300–500ppm) |
| Modern (Post-2010) | Chromatographically purified | Simulated moving bed chromatography | 95% | Isomer content <0.5% |
Historically, H-acid (1-amino-8-naphthol-3,6-disulfonic acid) served as precursor but generated regioisomeric impurities. Modern processes employ directed ortho-metalation techniques for selective naphthalene functionalization:
This route achieves 98% regioselectivity, eliminating purification needs. Additionally, contemporary coupling uses phase-transfer catalysts (benzyltriethylammonium chloride) to accelerate biphasic reactions, reducing coupling time from 12 hours to 3.5 hours [3] [7].
Table 4: Performance Comparison of Coupling Methodologies
| Methodology | Reaction Time | Isomer Content | Energy Consumption | Carbon Footprint |
|---|---|---|---|---|
| Traditional (H-acid route) | 14–16h | 15–20% | 1200 kWh/ton | 5.8 tCO₂eq/ton |
| Modern (Directed functionalization) | 3–4h | <0.5% | 480 kWh/ton | 2.1 tCO₂eq/ton |
The transition to modern agents enhanced color purity (ΔE<0.5 in CIELab) while reducing wastewater load by 60% through eliminated isomer separation steps [2] [3].
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